2-Fluoroadenosine

Descripción

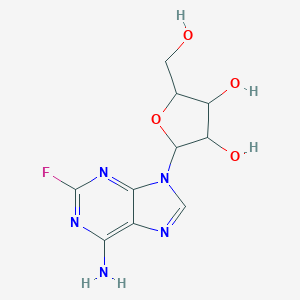

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUBKKRHXORPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274398, DTXSID60860268 | |

| Record name | Fludarabine Base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21679-15-2, 21679-14-1, 19768-92-4, 146-78-1 | |

| Record name | 2-Fluoro Ara-A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro Ara-A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC108524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fludarabine Base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of 2 Fluoroadenosine and Its Analogs

Interaction with Nucleic Acid Synthesis Pathways

2-Fluoroadenosine and its analogs, like other nucleoside analogs, must be metabolically activated within the cell to exert their biological effects. This activation typically involves phosphorylation by cellular kinases to the corresponding 5'-triphosphate derivative. This active form, this compound triphosphate, structurally mimics the natural nucleoside triphosphate, deoxyadenosine (B7792050) triphosphate (dATP), allowing it to interact with enzymes involved in nucleic acid synthesis.

This alteration interferes with the polymerase's ability to add the next nucleotide, effectively halting the elongation of the DNA chain. oup.com This process, known as chain termination, is a primary mechanism by which fluorinated nucleosides inhibit DNA synthesis. mdpi.comoup.com Analogs such as 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) have been shown to inhibit viral DNA polymerases, like HIV-1 reverse transcriptase, through mechanisms of both immediate and delayed chain termination, depending on the DNA sequence context. nih.gov The inhibition of DNA replication ultimately disrupts the cell cycle and can lead to apoptosis. oup.com

A critical step in the mechanism of action of this compound is the incorporation of its monophosphate form into newly synthesized DNA and RNA strands by polymerases. mdpi.comoup.com The triphosphate metabolite serves as a substrate for these enzymes, which mistake it for the natural building block dATP.

Once incorporated, the presence of the 2'-fluoro-modified sugar disrupts the structure of the nucleic acid chain. For DNA synthesis, this incorporation leads to the termination of the elongating chain, as the modified sugar sterically hinders the formation of a phosphodiester bond with the subsequent nucleotide. oup.com Similarly, when incorporated into RNA, it can interfere with RNA processing and function. The analog Gemcitabine (B846), a 2',2'-difluoro-deoxycytidine, is known to be incorporated into both DNA and RNA, leading to the inhibition of both synthesis and processing. oup.com

The incorporation of a modified nucleotide such as this compound into the DNA strand creates a form of DNA damage. The cell possesses sophisticated DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to identify and correct such errors. However, the presence of the highly electronegative fluorine atom can make the resulting lesion difficult for repair enzymes to recognize or process correctly.

The altered structure of the DNA containing the analog may not be an efficient substrate for the glycosylases and endonucleases that initiate the repair process. Furthermore, studies on oligonucleotides containing 2'-fluoro modifications have shown that they can lead to an increase in DNA double-strand breaks and interfere with the function of proteins involved in the DNA damage response. nih.gov This inhibition of repair processes can lead to the accumulation of DNA damage, further contributing to the compound's cytotoxic effects.

In addition to DNA polymerases, the triphosphate form of this compound analogs can interact with RNA polymerases. Research has shown that 2'-deoxy-2'-fluoroadenosine (2'd2'FA) is an inhibitor of RNA-dependent RNA polymerase. Specifically, it has been shown to inhibit the RSV A2 RNA-dependent RNA polymerase expressed in human Hep2 cells with a half-maximal inhibitory concentration (IC50) of 7.7 μM. medchemexpress.com This indicates that beyond disrupting DNA synthesis, these compounds can also directly interfere with RNA synthesis, broadening their mechanism of action.

| Compound | Enzyme Target | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| 2'-deoxy-2'-fluoroadenosine (2'd2'FA) | RSV A2 RNA-dependent RNA polymerase | Human Hep2 cells | 7.7 | medchemexpress.com |

Enzymatic Targets and Inhibition Profiles

A distinct and significant mechanism of action for this compound and its analogs is the inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH). nih.gov This highly conserved enzyme is crucial for regulating cellular methylation reactions. nih.gov SAHH catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine (B11128) and L-homocysteine. nih.gov SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions, which are essential for the modification of DNA, RNA, proteins, and lipids. nih.gov

By inhibiting SAHH, this compound causes the intracellular accumulation of SAH. nih.gov Elevated levels of SAH act as a potent product inhibitor of SAM-dependent methyltransferases, effectively shutting down most cellular methylation processes. nih.gov This disruption of methylation patterns can lead to altered gene expression and cellular function. Some analogs of this compound have been designed as mechanism-based inactivators of SAHH, binding covalently to the enzyme. fiu.edu Kinetic studies of such inhibitors provide insight into their potency.

Purine (B94841) Nucleoside Phosphorylase (PNP) Interactions and Substrate Specificity

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of the N-glycosidic bond in purine nucleosides to generate the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. ebi.ac.ukgenome.jp The substrate specificity of PNP varies significantly between species. Mammalian PNPs, which are typically trimeric, show high specificity for 6-oxopurine nucleosides such as inosine (B1671953) and guanosine. ebi.ac.uk Consequently, human PNP (hPNP) is generally inefficient at processing 6-aminopurine nucleosides like adenosine and its analogs, including this compound.

In contrast, PNPs found in many prokaryotes, such as Escherichia coli, are typically hexameric and exhibit broader substrate specificity, readily accepting both 6-oxo and 6-amino purine nucleosides. ebi.ac.ukresearchgate.net This difference in substrate specificity forms the basis for targeted therapeutic strategies.

| PNP Type | Typical Source | Structure | Substrate Specificity | Activity with this compound |

|---|---|---|---|---|

| Mammalian (e.g., Human) | Mammals | Trimeric | Specific for 6-oxopurines (Inosine, Guanosine) | Low / Negligible |

| Prokaryotic (e.g., E. coli) | Bacteria | Hexameric | Broad (6-oxopurines and 6-aminopurines) | High |

The differential substrate specificity of bacterial versus human PNP allows this compound and its analogs to act as "subversive substrates." In this mechanism, a relatively non-toxic prodrug (the nucleoside) is selectively converted into a highly toxic metabolite (the purine base) at a target site expressing the appropriate enzyme. For instance, 2'-deoxy-2-fluoroadenosine (B2452619) can be efficiently cleaved by E. coli PNP into the cytotoxic agent 2-fluoroadenine (B1664080) (F-Ade). nih.gov

This conversion is a phosphorolytic cleavage of the glycosidic bond. The process has been exploited in gene-directed enzyme prodrug therapy (GDEPT), where the gene for an enzyme like E. coli PNP is delivered to tumor cells. These cells then selectively activate the administered fluorinated nucleoside, leading to localized cytotoxicity while sparing normal human cells that lack the enzyme capable of this conversion. The generated 2-fluoroadenine is a toxic purine analog that can be incorporated into nucleic acids or interfere with essential metabolic pathways, ultimately leading to cell death.

ADP-Ribosyl Cyclase Activity Modulation (e.g., Nicotinamide (B372718) 2-Fluoroadenine Dinucleotide)

ADP-ribosyl cyclases are a family of enzymes that catalyze the conversion of nicotinamide adenine (B156593) dinucleotide (NAD+) into cyclic ADP-ribose (cADPR), a second messenger involved in mobilizing intracellular calcium. nih.govnih.gov The analog of NAD+, Nicotinamide 2-fluoroadenine dinucleotide (2-fluoro-NAD+), was designed to investigate the cyclization reaction mechanism. nih.govacs.org The fluorine atom at the C2 position of the adenine ring reduces the electron density at the N1 position, which is critical for the intramolecular cyclization reaction. acs.org

Studies using the ADP-ribosyl cyclase from Aplysia californica, which typically only exhibits cyclase activity with NAD+, revealed a significant change in function when presented with 2-fluoro-NAD+. nih.govacs.org Because the cyclization reaction is impeded by the electronic properties of the 2-fluoro-adenine moiety, the enzyme is forced into an alternative catalytic pathway. acs.org Instead of producing a cyclic product, the enzyme acts as an NAD+ glycohydrolase, hydrolyzing 2-fluoro-NAD+ to 2-fluoro-ADP-ribose. nih.gov This hydrolysis occurs at a rate approximately 100-fold slower than the cyclization of the natural substrate, NAD+. nih.gov This finding demonstrates that 2-fluoro-NAD+ can unmask a latent glycohydrolase activity in an enzyme previously thought to be a dedicated cyclase, making it a valuable tool for dissecting the kinetic mechanisms of this enzyme family. nih.gov

Intracellular Phosphorylation and Active Metabolite Formation

For nucleoside analogs like this compound to exert their biological effects, they must first be converted intracellularly into their active phosphate (B84403) forms. This process, initiated by cellular kinases, transforms the exogenous nucleoside into nucleotide analogs that can interfere with cellular processes.

Role of Cellular Kinases (e.g., 2'-deoxycytidine (B1670253) kinase)

The initial and often rate-limiting step in the activation of this compound and its deoxy-analogs is the phosphorylation of the 5'-hydroxyl group, a reaction catalyzed by cellular nucleoside kinases. nih.gov Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway with broad substrate specificity. wikipedia.org In addition to its primary substrate, deoxycytidine, dCK can phosphorylate other deoxynucleosides, including deoxyadenosine and deoxyguanosine, as well as a variety of clinically relevant nucleoside analogs. nih.govmpg.de

Studies have shown that dCK is capable of phosphorylating purine-containing nucleoside analogs, including 9-beta-D-arabinofuranosyl-2-fluoroadenine, a compound structurally related to this compound. nih.gov The efficiency of this phosphorylation can be influenced by the type of phosphate donor available within the cell, with UTP or a mixture of nucleoside triphosphates (NTPs) often being preferred over ATP alone. nih.gov The broad substrate tolerance of dCK and other cellular kinases is critical for the pharmacological activation of many therapeutic nucleoside analogs. wikipedia.org

| Enzyme | Primary Function | Role in this compound Metabolism |

|---|---|---|

| Deoxycytidine Kinase (dCK) | Phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine in the salvage pathway. | Catalyzes the initial phosphorylation of 2-fluoro-deoxyadenosine to its monophosphate form. |

| Other Cellular Kinases (e.g., Adenosine Kinase) | Phosphorylate their respective nucleosides (e.g., adenosine). | Likely responsible for the phosphorylation of this compound (ribonucleoside form). |

| Nucleoside Monophosphate and Diphosphate (B83284) Kinases | Perform subsequent phosphorylations to create di- and triphosphate nucleotides. | Sequentially phosphorylate this compound monophosphate to its active triphosphate form. |

Formation and Intracellular Retention of Triphosphate Metabolites

Following the initial monophosphorylation, nucleoside monophosphate and diphosphate kinases carry out two subsequent phosphorylation steps to yield the active triphosphate metabolite. In the case of this compound (F-Ado), this process leads to the formation of this compound 5'-triphosphate (F-ATP). Research in mouse cytotoxic lymphocytes has demonstrated that incubation with F-Ado leads to the rapid and dose-dependent formation of intracellular F-ATP. nih.gov

A key characteristic of this active metabolite is its significant intracellular retention. Once formed, the levels of F-ATP within the cells did not diminish even after the cells were washed and incubated in a drug-free medium for 30 minutes. nih.gov This intracellular trapping is a crucial aspect of its mechanism, allowing for a sustained biological effect. The accumulation of F-ATP is also associated with a corresponding depletion of the cell's natural ATP pools, which can have profound effects on cellular energy and signaling. nih.gov

| Finding | Experimental Observation | Reference |

|---|---|---|

| Rapid Formation | Incubation of cytotoxic lymphocytes with F-Ado resulted in rapid, dose-dependent F-ATP formation. | nih.gov |

| ATP Depletion | The buildup of F-ATP was accompanied by a reciprocal depletion of cellular ATP. | nih.gov |

| Intracellular Retention | F-ATP levels did not diminish after a 30-minute incubation in F-Ado-free medium. | nih.gov |

Modulation of Cellular Signaling Pathways

The intracellular metabolites of this compound can significantly alter cellular signaling pathways, primarily by acting as analogs of natural signaling molecules and energy sources. One of the most notable effects is on the cyclic AMP (cAMP) signaling pathway. nih.gov

In studies with cytotoxic lymphocytes, treatment with this compound led to the formation of this compound 3':5'-monophosphate (F-cAMP), a novel analog of the ubiquitous second messenger cAMP. nih.gov This F-cAMP was found to be equipotent to natural cAMP in its ability to activate a crude preparation of protein kinase, a key downstream effector of the cAMP pathway. nih.gov The formation of F-cAMP was significantly enhanced in the presence of a cAMP phosphodiesterase inhibitor, indicating that F-Ado is a substrate for adenylyl cyclase and F-cAMP is a substrate for phosphodiesterase. nih.gov

The generation of a stable and potent cAMP analog that can persistently activate protein kinase A (PKA) represents a direct and powerful modulation of this signaling cascade, which controls a vast array of cellular processes including metabolism, gene transcription, and cell growth. nih.govwikipedia.orgnews-medical.net Furthermore, the accumulation of F-ATP and the corresponding depletion of ATP can broadly impact all ATP-dependent signaling events, including the activities of numerous protein kinases and other signaling enzymes. nih.govnih.gov

Investigation of ADP-ribose Metabolism and Signal Transduction

The investigation into the direct effects of this compound on poly(ADP-ribose) polymerase (PARP) activity and broader ADP-ribosylation signaling pathways is an area of ongoing research. However, significant insights have been gained by studying the impact of a key analog, nicotinamide 2-fluoroadenine dinucleotide (2-fluoro-NAD+), on enzymes central to ADP-ribose metabolism.

ADP-ribosyl cyclases are enzymes that catalyze the conversion of nicotinamide adenine dinucleotide (NAD+) into cyclic adenosine diphosphoribose (cADPR), a second messenger involved in calcium signaling. Some of these enzymes, like CD38, also exhibit NAD+ glycohydrolase activity, breaking down NAD+ into ADP-ribose and nicotinamide. The marine invertebrate Aplysia californica possesses an ADP-ribosyl cyclase that typically only demonstrates cyclase activity.

A study was designed to explore the intramolecular cyclization reaction by synthesizing 2-fluoro-NAD+, a sterically similar analog to NAD+ with an electronic perturbation at the N1 position of the adenine base, which is critical for the cyclization reaction. acs.org When 2-fluoro-NAD+ was used as a substrate for A. californica ADP-ribosyl cyclase, the enzyme exclusively displayed NAD+ glycohydrolase activity. It catalyzed the hydrolysis of 2-fluoro-NAD+ to form 2-fluoro-ADP-ribose. acs.orgnih.gov This finding suggests that while the cyclization to a cADPR analog is blocked, the enzyme can still process the fluorinated substrate through its glycohydrolase function.

The kinetic parameters of this reaction were determined and are presented in the table below.

| Substrate | Enzyme Activity | Vmax (μmol·min⁻¹·mg⁻¹) | Km (μM) |

| NAD+ | Cyclization | ~1547 | - |

| 2-fluoro-NAD+ | Hydrolysis | 15.47 ± 0.69 | 16.05 ± 3.36 |

| Data from a study on A. californica ADP-ribosyl cyclase. acs.org |

The hydrolysis of 2-fluoro-NAD+ by the A. californica ADP-ribosyl cyclase was found to be approximately 100-fold slower than the cyclization of the natural substrate, NAD+. acs.org This research demonstrates that a this compound-containing dinucleotide can serve as a substrate for an enzyme involved in ADP-ribose signaling, effectively unmasking a cryptic enzymatic activity. This provides a valuable tool for dissecting the kinetic mechanisms of ADP-ribosyl cyclases and suggests that this compound and its derivatives can interact with and be metabolized by enzymes of the ADP-ribose signaling network. nih.gov

Impact on Cyclic AMP (cAMP) Levels and Protein Kinase Activation

This compound has been shown to significantly influence intracellular signaling pathways mediated by cyclic AMP (cAMP). In studies with mouse cytotoxic lymphocytes, this compound (F-Ado) is metabolized intracellularly to form its triphosphate, this compound 5'-triphosphate (F-ATP), leading to a corresponding decrease in cellular ATP levels. nih.gov

Furthermore, these studies revealed that F-Ado treatment leads to the formation of this compound 3':5'-monophosphate (F-cAMP). nih.gov This novel cyclic nucleotide analog was found to be as potent as cAMP in its ability to activate a crude preparation of protein kinase derived from rat brain. This suggests that F-cAMP can effectively mimic the action of cAMP in activating downstream protein kinases, key regulators of numerous cellular processes. nih.gov

The impact of this compound on cAMP levels was also investigated. Treatment of cytotoxic lymphocytes with F-Ado resulted in a transient, dose-dependent elevation of intracellular cAMP levels. This effect was greatly enhanced by the presence of Ro 20-1724, an inhibitor of cAMP phosphodiesterase, the enzyme responsible for degrading cAMP. nih.gov This indicates that this compound can stimulate the production of cAMP.

The formation of F-cAMP was also found to be dose-dependent on the concentration of F-Ado supplied to the cells. The presence of Ro 20-1724 also significantly enhanced the formation of F-cAMP from F-Ado. nih.gov

| Compound | Effect on Cytotoxic Lymphocytes |

| This compound (F-Ado) | - Formation of this compound 5'-triphosphate (F-ATP) and depletion of ATP. - Transient, dose-dependent elevation of cAMP levels. - Formation of this compound 3':5'-monophosphate (F-cAMP). |

| This compound 3':5'-monophosphate (F-cAMP) | - Equipotent to cAMP in activating a crude preparation of protein kinase. |

| Ro 20-1724 (cAMP phosphodiesterase inhibitor) | - Markedly potentiated the inhibition of cytolysis by F-Ado. - Greatly enhanced the transient elevation of cAMP caused by F-Ado. - Greatly enhanced the formation of F-cAMP from F-Ado. |

| Summary of findings from a study on mouse cytotoxic lymphocytes. nih.gov |

These findings demonstrate that this compound can influence cAMP-mediated signaling through two distinct mechanisms: by elevating the levels of the endogenous second messenger cAMP and by being converted to a functional analog, F-cAMP, which can directly activate protein kinases.

Mechanism of Reverse Transcriptase Inhibition and Translocation Suppression

Analogs of this compound, particularly 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), have been identified as highly potent inhibitors of viral reverse transcriptases, the enzymes essential for the replication of retroviruses like HIV. The mechanism of inhibition by EFdA is distinct from many other nucleoside reverse transcriptase inhibitors (NRTIs).

Following intracellular phosphorylation to its active triphosphate form, EFdA-triphosphate (EFdA-TP) is incorporated into the nascent viral DNA chain by the reverse transcriptase. Despite possessing a 3'-hydroxyl group, which is typically necessary for the addition of the next nucleotide, EFdA acts as a chain terminator. This is achieved through a novel mechanism known as "translocation-defective inhibition."

After the incorporation of EFdA-monophosphate (EFdA-MP) into the DNA strand, the reverse transcriptase is unable to efficiently translocate, or move, to the next position on the RNA template. This stalling of the enzyme prevents the addition of subsequent nucleotides, thereby halting DNA synthesis.

The inhibitory activity of EFdA-TP is multifaceted and can manifest in several ways:

Immediate Chain Termination: At certain positions on the template, the incorporation of EFdA-MP leads to an immediate and complete block of DNA synthesis due to the failure of the reverse transcriptase to translocate.

Delayed Chain Termination: In other sequence contexts, the reverse transcriptase may incorporate one additional nucleotide after EFdA-MP before DNA synthesis is terminated.

Misincorporation and Chain Termination: EFdA-TP can also be misincorporated opposite to the "wrong" nucleotide on the template strand. These mismatched primers are extremely difficult for the reverse transcriptase to extend, leading to effective chain termination.

The specific mechanism of inhibition by EFdA-TP has been shown to be dependent on the local sequence of the nucleic acid template.

| Mechanism of EFdA-TP Inhibition | Description |

| Translocation-Defective Inhibition | After incorporation of EFdA-MP, the reverse transcriptase fails to move to the next position on the template, preventing further DNA synthesis. |

| Immediate Chain Termination | DNA synthesis is halted immediately after the incorporation of EFdA-MP. |

| Delayed Chain Termination | One additional nucleotide is incorporated after EFdA-MP before DNA synthesis is terminated. |

| Misincorporation | EFdA-TP is incorporated opposite an incorrect template nucleotide, creating a mismatched primer that is difficult to extend. |

| Mechanisms of HIV-1 Reverse Transcriptase Inhibition by EFdA-TP. |

This multi-faceted mechanism of action, particularly the potent translocation-defective inhibition, contributes to the high potency of EFdA against both wild-type and drug-resistant strains of HIV.

Preclinical Biological Activities and Investigational Applications in in Vitro and in Vivo Models

Antiviral Activities of 2-Fluoroadenosine Analogs

Fluorine-substituted nucleosides have demonstrated potential as broad-spectrum antivirals. Evaluation of various fluoro-modified nucleoside analogs has revealed promising activity against a range of viruses. telight.eunih.govasm.org

Efficacy Against Human Immunodeficiency Virus (HIV-1, HIV-2) and Simian Immunodeficiency Virus (SIV)

Analogs of this compound have shown potent activity against HIV-1 and HIV-2, as well as SIV, in preclinical studies. Notably, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, also known as MK-8591 or Islatravir) is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated remarkable activity against wild-type and drug-resistant HIV strains. biocrick.comresearchgate.netnewdrugapprovals.orgcapes.gov.brasm.orgresearchgate.netd-nb.inforesearchgate.net

EFdA inhibits HIV-1 replication in primary peripheral blood mononuclear cells (PBMCs) at picomolar concentrations, exhibiting potency significantly greater than that of existing NRTIs like tenofovir (B777) (TFV), zidovudine (B1683550) (AZT), and emtricitabine (B123318) (FTC) in blocking SIV replication in monkey PBMCs in vitro. asm.orgasm.org In vitro assays with various HIV isolates from multiple clades have shown EFdA to have IC₅₀ values ranging from 0.10 to 1.0 nM. asm.org

Studies in humanized mouse models and SIV-infected rhesus macaques have shown that oral administration of EFdA leads to rapid suppression of HIV viremia and is highly effective in treating SIV infection, resulting in substantial decreases in plasma virus burden. newdrugapprovals.orgcapes.gov.brasm.orgasm.org Preclinical studies of EFdA as preexposure prophylaxis in the rhesus macaque/simian/human immunodeficiency virus low-dose intrarectal challenge model have demonstrated complete protection. researchgate.netcapes.gov.br EFdA also retains potent activity against multinucleoside-resistant HIV-2 mutants in vitro. researchgate.net

The mechanism of action of EFdA involves the inhibition of HIV-1 reverse transcriptase, acting as a chain terminator by blocking translocation after its incorporation into the nascent DNA chain. newdrugapprovals.orgd-nb.info The 2-fluoro substitution on the adenine (B156593) base is a major determinant for decreased susceptibility to deamination by adenosine (B11128) deaminase, contributing to its favorable properties. asm.orgresearchgate.net

Activity Against Flaviviruses (e.g., Tick-Borne Encephalitis Virus, Zika Virus, West Nile Virus)

Fluoro-modified nucleoside analogs have been evaluated for their antiflaviviral activity. telight.eunih.govasm.org Research has shown that 3'-deoxy-3'-fluoroadenosine exerts a low-micromolar antiviral effect against tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV) in host cell lines of neural and extraneural origin. telight.eunih.govasm.orgnih.gov

In vitro studies have reported EC₅₀ values for 3'-deoxy-3'-fluoroadenosine against these flaviviruses ranging from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM. nih.govasm.orgnih.gov In addition to its activity in cell cultures, 3'-deoxy-3'-fluoroadenosine has shown activity in vivo in mouse models of TBEV and WNV infection, leading to a significant decrease in mortality and elimination of clinical signs of neuroinfection. telight.eunih.govasm.org

Effects on Cryptosporidium parvum Growth

This compound (2FA) has been investigated for its efficacy against the growth of Cryptosporidium parvum in vitro. Using a quantitative SYBR Green real-time PCR method in an in vitro culture system employing C. parvum growing in human ileocaecal adenocarcinoma cells, 2FA demonstrated a dose-dependent inhibitory effect on C. parvum growth with a 50% effective concentration (EC₅₀) of 0.842 μM. biocrick.comnih.govoup.comoup.comresearchgate.net However, it is important to note that 2FA also exhibited cytotoxicity to the host cells, with a 50% growth inhibition concentration (IC₅₀) of 1.18 μM, suggesting its efficacy against C. parvum in this context might be related to the suppression of host cell growth. nih.govoup.comoup.comresearchgate.net Enzymatic inhibition analyses indicated that 2FA did not competitively inhibit C. parvum S-adenosyl-L-homocysteine hydrolase (CpSAHH) activity. biocrick.comnih.govoup.comoup.comresearchgate.net

Inhibition of Influenza Virus Replication

Analogs of this compound have been explored for their potential to inhibit influenza virus replication. While 2'-deoxy-2'-fluoroguanosine (B44010) has been shown to inhibit influenza virus transcription by blocking elongation of the viral RNA chain and is a competitive inhibitor of influenza virus transcriptase activity in vitro, research also extends to adenosine analogs. nih.govnih.gov

A 4'-ethynyl adenosine derivative, 4'-ethynyl-2-fluoroadenosine (EA), has been evaluated for its in vitro anti-influenza activity against the H1N1 virus. researchgate.netmdpi.com Additionally, a 4'-ethynyl-2'-deoxyadenosine (B10752535) 5'-monophosphate analog, EdAP, which shares a common structural feature with EFdA (an ethynyl (B1212043) group at the 4'-position), has been identified as a potent inhibitor of influenza A virus replication both in vitro and in vivo. researchgate.netmdpi.com

Broader Spectrum Antiviral Potential against Other Viruses (e.g., HBV, HSV, SARS-CoV-2)

Fluorinated nucleosides, as a class, have demonstrated therapeutic potential for treating various viral infections, including hepatitis B virus (HBV), herpes simplex virus (HSV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govmdpi.comresearchgate.net

Specific 2'-fluorinated nucleosides have shown activity against some of these viruses. For instance, 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC), while having marginal activity against SARS-CoV-2 in vitro, is a 2'-fluorinated nucleoside that has shown varied degrees of antiviral activity. nih.govresearchgate.net Another fluorinated nucleoside, Azvudine (2'-deoxy-2'-β-fluoro-4'-azidocytidine), initially developed for HIV, has shown activity against SARS-CoV-2. nih.govresearchgate.net While the search results highlight the broader potential of fluorinated nucleosides, direct and detailed preclinical data specifically on this compound or its analogs against HBV, HSV, or SARS-CoV-2 were less prominent compared to the data available for HIV, SIV, flaviviruses, and C. parvum in the provided snippets. However, the general class of fluorinated nucleosides is recognized for its potential against these and other viruses. nih.govmdpi.com

Anticancer Research Applications of this compound Analogs

Nucleoside analogs are a significant class of compounds used in cancer chemotherapy, with many FDA-approved drugs and others in clinical development. nih.govnih.gov These analogs often exert their effects by interfering with DNA synthesis and repair, leading to cell cycle arrest and apoptosis. nih.gov

While the provided search results primarily focused on the antiviral activities of this compound and its analogs, the broader context of fluorinated nucleosides indicates their importance in anticancer research. researchgate.netnih.govresearchgate.netnih.gov Many fluorine-substituted nucleosides have shown potent anticancer activity, such as gemcitabine (B846) (2'-dideoxy-2',2'-difluorocytidine) and floxuridine (B1672851) (2'-deoxy-5-fluorouridine). nih.gov

The mechanism often involves the cellular phosphorylation of the nucleoside analog to its active triphosphate form, which then acts as a substrate for DNA polymerases and can be incorporated into DNA, leading to chain termination and activation of DNA damage pathways. nih.gov Although specific preclinical data detailing the anticancer research applications solely of this compound analogs were limited in the provided snippets, the established role of fluorinated nucleosides in oncology suggests that this compound analogs could be explored in this area, building upon the known mechanisms of action of related compounds.

Investigational Efficacy in Leukemia and Lymphoma Cell Models

Investigations have examined the efficacy of nucleoside analogs, including fluorinated forms, in leukemia and lymphoma cell models. While the direct efficacy of this compound itself against these cell lines is not extensively detailed in the provided search results, related fluorinated adenosine analogs have shown significant activity. For instance, 2-fluoro-2'-deoxyadenosine (F-dAdo) and 9-β-D-arabinofuranosyl-2-fluoroadenine (F-araA) are substrates of E. coli purine (B94841) nucleoside phosphorylase (PNP) and liberate 2-fluoroadenine (B1664080) (F-Ade), a cytotoxic adenine analog. nih.gov F-Ade has demonstrated potency in inhibiting cell growth in CEM cells, a leukemia cell line, with an IC₅₀ of 0.15 µM after a 4-hour incubation. researchgate.net In contrast, 2'-deoxy-2-fluoroadenosine (B2452619) (dFAdo) showed a much higher IC₅₀ of 70 µM in wild-type HeLa cells, while its metabolic product, 2-fluoroadenine (2-FAde), had an IC₅₀ of 0.65 µM in the same cells. nih.gov This highlights that the activity can be dependent on the specific analog and its metabolic conversion.

Studies involving other nucleoside analogs and leukemia/lymphoma models provide context for the investigation of this compound derivatives. For example, research has explored targeting NF-κB in adult T-cell leukemia/lymphoma (ATLL) models and improving CAR T-cell therapy efficacy in large B-cell lymphoma. mdpi.comlls.org These studies underscore the ongoing efforts to develop effective therapies for these malignancies, where nucleoside analogs like this compound derivatives may play a role, particularly in strategies involving targeted activation.

Application in Suicide Gene Therapy Systems (e.g., E. coli PNP-mediated activation)

A significant area of investigation for this compound and its deoxy analog, 2'-deoxy-2'-fluoroadenosine (F-dAdo), is their application in suicide gene therapy systems, particularly those utilizing E. coli purine nucleoside phosphorylase (PNP). nih.govmedchemexpress.com This strategy involves the selective expression of a foreign enzyme, such as E. coli PNP, in target cells, typically cancer cells. nih.gov Systemically administered prodrugs, which are non-toxic in their original form, are then converted into cytotoxic compounds specifically within the enzyme-expressing cells. nih.gov

E. coli PNP is capable of cleaving 2'-deoxy-2'-fluoroadenosine efficiently to produce the toxic agent 2-fluoroadenine (FAde). medchemexpress.commedchemexpress.com Unlike human PNP, E. coli PNP can utilize adenine-containing nucleoside analogs as substrates, allowing for selective activation in cells expressing the bacterial enzyme. nih.gov 2'-Deoxy-2'-fluoroadenosine has been shown to be a significantly better substrate for E. coli PNP than F-araA. researchgate.net

This E. coli PNP-mediated activation of 2'-deoxy-2'-fluoroadenosine has demonstrated promising results in preclinical models. It has shown excellent in vivo activity against tumors expressing E. coli PNP. medchemexpress.commedchemexpress.com The resulting toxic metabolite, 2-fluoroadenine, is a potent cytotoxic agent that can diffuse out of the enzyme-expressing cells and kill neighboring tumor cells, a phenomenon known as the "bystander effect." researchgate.netnih.gov This bystander killing is crucial for overcoming the challenge of inefficient gene delivery in gene therapy approaches. researchgate.net

Research has also focused on improving the enzymatic synthesis of 2'-deoxy-2'-fluoroadenosine using modified PNP enzymes to enhance efficiency for potential industrial production. researchgate.net

Bactericidal Activity in In Vivo Models

Research has indicated that this compound possesses bactericidal activity. A study investigating crystal structures of Mycobacterium tuberculosis S-adenosyl-L-homocysteine hydrolase (SAHH) in complex with inhibitors, including this compound, demonstrated the in vivo enzyme inhibition activity of this compound and showed its bactericidal activity. biocrick.comnih.gov This suggests a potential application for this compound or its derivatives as antibacterial agents, particularly against pathogens like M. tuberculosis.

Utility as Molecular Probes and Enzyme Inhibitors in Biochemical Studies

This compound and its analogs serve as valuable tools in biochemical studies, acting as molecular probes and enzyme inhibitors to elucidate biological processes. ontosight.ai

This compound 5'-diphosphoribose, a fluorinated analog of adenosine 5'-diphosphoribose, has been utilized in biochemical assays to investigate ADP-dependent enzymes. ontosight.aiontosight.ai It has been employed to study the inhibition of enzymes such as myosin ATPase, which is involved in muscle contraction. ontosight.ai Furthermore, it has been used to probe the binding sites of ADP-dependent kinases, providing insights into how these enzymes recognize and bind nucleotides. ontosight.ai Studies on the mitochondrial ADP/ATP carrier have also utilized 2-fluoro-ADP to understand its structure and function in energy metabolism. ontosight.ai

The incorporation of a fluorine atom in this compound and its derivatives can alter their chemical properties, influencing their binding affinity and reactivity with enzymes, making them useful tools for studying enzyme mechanisms. ontosight.aiontosight.ai

In the context of enzyme inhibition, this compound has been studied as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH). nih.gov Crystal structure analysis of M. tuberculosis SAHH in complex with this compound has provided insights into the binding mode of the inhibitor and the enzyme's structure. nih.gov

Another related compound, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), a nucleoside reverse transcriptase inhibitor, has been used as a molecular probe to study the molecular mechanism of action of HIV-1 reverse transcriptase. nih.gov Kinetic studies with EFdA have revealed details about its incorporation by the enzyme and its effect on DNA chain termination. nih.gov

Structure Activity Relationship Sar Studies of 2 Fluoroadenosine Analogs

Impact of Fluorine Substitution Position on Biological Activity

The position of fluorine substitution on the nucleoside scaffold significantly impacts biological activity. While fluorination at the 2'- or 3'-deoxy position enhanced the antiviral activity of thymidine (B127349) analogs, this effect was not observed for adenosine (B11128) or cytidine (B196190) analogs in studies against HIV-1. nih.gov However, the presence of fluorine at the 2-position of the adenine (B156593) base has been shown to enhance the antiviral activity of 4'-substituted deoxyadenosine (B7792050) analogs. asm.org This substitution at the 2-position also influences the compound's interaction with enzymes like adenosine deaminase (ADA). The electron-withdrawing nature of the fluorine atom at the 2-position dramatically lowers the pKa of the N1 atom on the adenine base, which can significantly reduce susceptibility to ADA-mediated deamination. asm.orgnih.gov This alteration in pKa creates a high-energy barrier for the N1 protonation step, a crucial initial step in the deamination reaction catalyzed by ADA. asm.org

Fluorine substitutions at other positions have also been explored. For instance, fluorination of the N6-benzyl group in N6-benzyladenosine derivatives demonstrated that the position and number of fluorine atoms on the phenyl ring could influence antiviral activity and selectivity against human enterovirus 71. mdpi.com The incorporation of two fluorine atoms or a trifluoromethyl group on the N6-benzyl substituent notably improved the selectivity index, primarily by decreasing cytotoxicity. mdpi.com

Influence of Sugar Moiety Modifications

Modifications to the sugar moiety of adenosine analogs are critical for modulating their biological activity, affecting cellular uptake, phosphorylation, interaction with target enzymes, and metabolic stability. mdpi.comnih.govresearchgate.net

Effects of 4'-C-Substitutions on Potency and Selectivity

Substitutions at the 4'-carbon position of the sugar ring in adenosine analogs, including fluorinated derivatives, have a profound impact on potency and selectivity. For example, 4'-ethynyl and 4'-cyano substitutions on deoxyadenosine (dA) analogs, such as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), have been shown to significantly affect their antiviral activity against HIV-1, including drug-resistant strains. asm.org These modifications can influence the efficiency of incorporation into DNA by viral reverse transcriptase (RT) and the susceptibility to deamination by ADA. asm.org Studies have revealed a correlation between the sugar ring conformation induced by 4'-substitutions and the efficiency of incorporation by RT. asm.org Furthermore, 4'-ethynyl and cyano groups can decrease deamination by ADA through steric interactions at the enzyme's active site. asm.org

Stereochemical Considerations (D- vs. L-configurations)

The stereochemistry of the sugar moiety, specifically the distinction between D- and L-configurations, plays a significant role in the biological activity of nucleoside analogs. Natural nucleosides and the DNA found in living organisms consist of D-deoxyribose sugars. glenresearch.com However, synthetic L-nucleoside analogs, which are mirror images of their D counterparts, can exhibit distinct pharmacological properties. glenresearch.comnih.gov While Watson-Crick base pairing is stereospecific and L-DNA does not hybridize with natural DNA or RNA, L-nucleoside analogs can interact differently with cellular enzymes and targets that have evolved to recognize D-stereochemistry. glenresearch.comnih.gov In some instances, L-nucleoside analogs of truncated 1'-homologated adenosine derivatives have demonstrated improved activity compared to their D counterparts. nih.gov Studies on D- and L-4'-thioadenosine derivatives have also highlighted differences in their interactions with adenosine receptors. researchgate.netacs.org

Role of Sugar Conformation in Enzyme Interactions

The conformation, or pucker, of the sugar ring is a critical determinant of how nucleoside analogs interact with enzymes involved in nucleotide metabolism and nucleic acid synthesis. The deoxyribose ring can exist in various conformations, primarily interconverting between the C2'-endo (South) and C3'-endo (North) puckers. nih.gov The preferred sugar conformation of a nucleoside analog can significantly influence its binding affinity and catalytic efficiency with enzymes like ADA and viral polymerases. nih.govnih.gov For instance, ADA exhibits a preference for substrates where the sugar ring is biased towards a "Northern" (3'-endo) conformation, leading to faster deamination and tighter binding compared to analogs preferring a "Southern" (2'-endo) conformation. nih.gov Similarly, the North conformation of the sugar ring in nucleoside reverse transcriptase inhibitors (NRTIs) is important for efficient binding at the primer-binding and polymerase active sites of HIV RT. nih.gov Modifications like the 4'-ethynyl group in EFdA can stabilize the sugar ring in the North conformation, contributing to its efficient incorporation by RT. asm.orgnih.gov The sugar pucker conformation has been shown to play a dominant role in nucleotide incorporation and enzyme recognition. oup.com

Computational Modeling and Molecular Dynamics Simulations to Elucidate SAR

Computational modeling and molecular dynamics simulations are powerful tools used in conjunction with experimental studies to elucidate the SAR of 2-fluoroadenosine analogs at a molecular level. These methods can provide detailed insights into the preferred conformations of the analogs, their binding modes to target enzymes, the dynamics of enzyme-ligand interactions, and the energetic contributions of specific functional groups to binding affinity and catalysis. asm.orgnih.govnih.gov Molecular modeling has been used to corroborate experimental findings regarding the preferred sugar conformation for binding to ADA. nih.gov Computational approaches have also been employed to understand how sugar and base modifications in fluorinated adenosine analogs affect their interactions with key viral enzymes like HIV RT. asm.orgnih.gov By simulating the interactions between the analog and the enzyme active site, computational methods can help explain observed differences in incorporation efficiency, resistance to exonucleolytic proofreading, and susceptibility to metabolic enzymes, guiding the design of improved analogs.

Enzymology and Metabolic Fate of 2 Fluoroadenosine

Comparative Enzymatic Specificity of Purine (B94841) Nucleoside Phosphorylases

Purine nucleoside phosphorylases (PNPs) are key enzymes in the purine salvage pathway, catalyzing the reversible phosphorolytic cleavage of purine nucleosides to their respective purine bases and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. The specificity of PNPs towards different nucleosides, including analogs like 2-Fluoroadenosine, varies across species.

Structural Basis for Substrate Recognition and Catalysis

Studies on the structural basis of PNP activity have revealed insights into how these enzymes recognize and process their substrates. The active site of PNP contains residues that interact with the purine base and the ribose or deoxyribose moiety of the nucleoside. These interactions, often involving hydrogen bonds and stacking interactions, determine the binding affinity and catalytic efficiency for a given substrate.

Crystallographic analysis of Escherichia coli PNP (EcPNP) in complex with this compound has provided detailed information on these interactions. The structure shows how this compound fits into the active site, highlighting the specific residues involved in binding the 2-fluoro group, the adenine (B156593) ring, and the ribose sugar pdbj.org. These structural insights are crucial for understanding why this compound can be a substrate for some PNPs.

Species-Specific Differences in PNP Activity (e.g., Bacterial vs. Human)

Significant differences exist in the substrate specificity of PNPs from different organisms. Human PNP (HsPNP) primarily acts on 6-oxopurine ribonucleosides like inosine (B1671953) and guanosine, and to a lesser extent, their deoxyribonucleoside counterparts. pdbj.org. In contrast, bacterial PNPs, such as EcPNP, have a broader substrate range, including 6-aminopurine ribonucleosides like adenosine (B11128) and its analogs pdbj.org.

This difference in specificity is particularly relevant to this compound. While human PNP does not efficiently process this compound, bacterial PNPs, including EcPNP and Trichomonas vaginalis PNP (TvPNP), can phosphorolyze this analog pdbj.orgrcsb.org. This differential activity has been explored in the context of potential therapeutic strategies, where enzymes like EcPNP are used to cleave this compound or its deoxy analog (2-fluoro-2'-deoxyadenosine) into the highly cytotoxic base 2-fluoroadenine (B1664080) within target cells expressing the bacterial enzyme rcsb.orgmedchemexpress.com.

Structural comparisons between TvPNP and EcPNP, complexed with nucleoside analogs including this compound, have identified key active site differences that contribute to their distinct specificities compared to human PNP rcsb.org. For instance, a specific residue difference (Thr-156 in TvPNP vs. Alanine in EcPNP) near the binding site can influence how the purine base of analogs like 2-fluoro-2'-deoxyadenosine is oriented and processed rcsb.org.

Biochemical Pathways of S-Adenosyl-L-homocysteine Hydrolase (SAHH) Inhibition

S-Adenosyl-L-homocysteine hydrolase (SAHH) is a ubiquitous enzyme that plays a critical role in cellular methylation reactions by catalyzing the reversible hydrolysis of S-Adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. wikipedia.orgthermofisher.comresearchgate.netnih.gov. SAH is a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, and maintaining a proper SAH/SAM ratio is essential for regulating methylation processes. thermofisher.comresearchgate.netthermofisher.comwikipedia.org.

This compound is known to be an inhibitor of SAHH. By inhibiting SAHH, this compound can lead to an accumulation of SAH, subsequently inhibiting downstream methylation reactions. nih.gov.

Crystallographic Analysis of Enzyme-Inhibitor Complexes

Crystallographic studies have been performed to understand the molecular basis of SAHH inhibition by this compound. The crystal structure of Mycobacterium tuberculosis SAHH (Mtb SAHH) in complex with this compound has been determined, providing insights into the binding mode of the inhibitor within the enzyme's active site. nih.govresearchgate.net.

Intracellular Metabolite Formation and Interconversion of this compound Phosphates

Upon entering cells, this compound can undergo phosphorylation by cellular kinases, primarily adenosine kinase, to form this compound monophosphate (2-FAMP). nih.gov. This initial phosphorylation step is crucial for trapping the analog within the cell and for its subsequent metabolism.

Once formed, 2-FAMP can be further phosphorylated by cellular kinases to yield this compound diphosphate (B83284) (2-FADP) and this compound triphosphate (2-FATP). These phosphorylated metabolites are analogs of the endogenous adenosine nucleotides (AMP, ADP, and ATP) and can interfere with various cellular processes that utilize these nucleotides. nih.gov.

Studies have shown the rapid, dose-dependent formation of 2-FATP within cells incubated with this compound. nih.gov. The accumulation of 2-FATP can lead to a reciprocal depletion of endogenous ATP, highlighting the impact of this analog on cellular nucleotide pools. nih.gov.

Furthermore, 2-FADP can potentially be converted to the corresponding deoxyribonucleotide analog, 2-fluoro-2'-deoxyadenosine diphosphate (2-FdADP), by ribonucleotide reductase, an enzyme responsible for the synthesis of deoxyribonucleotides from ribonucleotides. researchgate.net. This deoxy analog can then be phosphorylated to 2-fluoro-2'-deoxyadenosine triphosphate (2-FdATP), which can be incorporated into DNA, leading to inhibition of DNA synthesis and other downstream effects. researchgate.net.

The intracellular metabolism of this compound thus involves a series of phosphorylation and potential reduction steps, leading to the formation of phosphorylated metabolites that can exert their effects by mimicking or interfering with endogenous adenine nucleotides.

Influence on Endogenous Nucleotide Pools and Cellular Homeostasis

The intracellular accumulation of this compound and its phosphorylated metabolites can significantly impact the pools of endogenous nucleotides, particularly those derived from adenosine. As mentioned earlier, the formation of 2-FATP can lead to a depletion of cellular ATP levels. nih.gov. This disruption of ATP homeostasis can affect numerous energy-dependent cellular processes.

Beyond ATP depletion, the phosphorylated metabolites of this compound can interfere with enzymes that utilize adenine nucleotides as substrates or cofactors. For example, 2-FATP can potentially inhibit or be incorporated into nucleic acids by polymerases. Similarly, 2-FADP and 2-FATP can affect the activity of kinases and other enzymes involved in cellular signaling and metabolism.

The inhibition of SAHH by this compound also contributes to the disruption of cellular homeostasis by altering the SAH/SAM ratio, thereby impacting a wide range of methylation reactions, including those involved in DNA and protein modification. thermofisher.comresearchgate.netnih.govthermofisher.comwikipedia.org.

Integration into Nucleotide Salvage and De Novo Biosynthesis Pathways

The metabolic fate of this compound (2-FAdo) is closely intertwined with the cellular nucleotide biosynthesis pathways, particularly the salvage pathway. Unlike the de novo pathway, which synthesizes purine and pyrimidine (B1678525) nucleotides from simple precursors, the salvage pathway recycles pre-formed nucleobases and nucleosides to generate nucleotides mdpi.commdpi.com. Many organisms, especially parasites like Schistosoma mansoni, are heavily reliant on the purine salvage pathway due to the absence of a complete de novo purine biosynthesis pathway nih.gov.

This compound can enter the nucleotide pool primarily through phosphorylation, a key step in the salvage pathway for adenosine and its analogs. Adenosine kinase (ADK) is the primary enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP) nih.govbiocrick.com. Studies indicate that this compound can also be a substrate for ADK, leading to the formation of this compound monophosphate (2-FAMP) physiology.org. This initial phosphorylation step is often considered rate-limiting for the uptake and subsequent metabolism of adenosine analogs like this compound in certain cell types, such as human erythrocytes and porcine aortic endothelial cells physiology.org.

Following the formation of 2-FAMP, further phosphorylation steps catalyzed by nucleoside monophosphate kinases and nucleoside diphosphate kinases (NDPKs) can convert it to this compound diphosphate (2-FADP) and this compound triphosphate (2-FATP) mdpi.comuniprot.orgmdpi.com. NDPKs are crucial enzymes involved in the synthesis of nucleoside triphosphates, transferring a phosphate (B84403) group from a high-energy donor, typically ATP, to a nucleoside diphosphate mdpi.com. The accumulation of 2-FATP within cells has been observed and can have significant cellular consequences, including the depletion of endogenous ATP pools nih.gov.

While the primary route for this compound metabolism involves its incorporation into the nucleotide pool via phosphorylation in the salvage pathway, its interaction with other enzymes in purine metabolism is also relevant. Adenosine deaminase (ADA) is an enzyme that catalyzes the deamination of adenosine to inosine researchgate.netmedlineplus.gov. While adenosine is a natural substrate for ADA, the presence of the fluorine atom at the 2-position can affect the substrate specificity of this enzyme. Some studies suggest that this compound may be less susceptible to deamination by ADA compared to adenosine, contributing to its cellular accumulation and subsequent phosphorylation nih.gov.

Another enzyme involved in purine metabolism is purine nucleoside phosphorylase (PNP), which catalyzes the reversible phosphorolysis of purine nucleosides, yielding the purine base and a pentose-1-phosphate researchgate.netsorachim.com. While PNP typically acts on nucleosides like inosine and guanosine, certain modified nucleosides, such as 2-fluoro-2'-deoxyadenosine, have been shown to be "subversive substrates" for PNP from specific organisms like Trichomonas vaginalis. Phosphorolysis of 2-fluoro-2'-deoxyadenosine by T. vaginalis PNP releases the highly cytotoxic 2-fluoroadenine rcsb.org. While this compound (the ribose form) is mentioned in the context of T. vaginalis PNP structural studies, its activity as a "subversive substrate" for PNP is more prominently discussed for the deoxy analog rcsb.org.

The integration of this compound into these pathways can be summarized as follows:

Uptake: this compound enters the cell, potentially via nucleoside transporters.

Phosphorylation: Primarily catalyzed by Adenosine Kinase (ADK) to form 2-FAMP.

Further Phosphorylation: Conversion of 2-FAMP to 2-FADP and then to 2-FATP by cellular kinases, including NDPKs.

Deamination: Potential, though possibly limited, deamination by Adenosine Deaminase (ADA).

Phosphorolysis: Less likely for this compound compared to its deoxy analog, but interactions with Purine Nucleoside Phosphorylase (PNP) have been noted in specific contexts.

The incorporation of this compound into the nucleotide pool, particularly as 2-FATP, can interfere with various cellular processes that utilize adenosine nucleotides, including RNA synthesis wikipedia.orgnih.gov. The accumulation of 2-FATP and the potential depletion of ATP highlight the disruptive effect of this analog on normal cellular nucleotide homeostasis nih.gov.

Molecular Basis of Resistance Mechanisms in Preclinical Models

Analysis of Cross-Resistance Patterns with Other Nucleoside Analogs in Viral Models

Cross-resistance, where a mutation conferring resistance to one drug also affects the activity of another, is a critical consideration in antiviral therapy. The resistance profile of 2-Fluoroadenosine derivatives has been evaluated against viral strains already resistant to other approved nucleoside reverse transcriptase inhibitors (NRTIs).

The M184V mutation, the primary mutation selected by EFdA, is also the signature resistance mutation for lamivudine (B182088) and emtricitabine (B123318). asm.org This indicates a direct cross-resistance pathway. However, the resistance profile of EFdA shows unique characteristics. Notably, viral strains containing the A114S/M184V mutations, which are resistant to EFdA, have been found to be hypersusceptible (i.e., significantly more sensitive) to tenofovir (B777). asm.org This suggests a potential benefit in using these drugs in sequence or combination.

Furthermore, the K65R mutation, which is selected for by tenofovir and causes resistance, renders HIV-1 more susceptible to EFdA. nih.gov This hypersensitivity is thought to be due to the K65R mutation reducing the enzyme's ability to excise the incorporated EFdA monophosphate. nih.gov This lack of broad cross-resistance and the potential for hypersusceptibility against key NRTI-resistant mutants highlight a favorable profile for this compound derivatives.

| Pre-existing NRTI Resistance Mutation | Effect on EFdA Susceptibility | Implication |

|---|---|---|

| M184V (Lamivudine/Emtricitabine Resistance) | Confers low-level resistance to EFdA | Cross-resistance observed |

| K65R (Tenofovir Resistance) | Hypersusceptibility (Increased sensitivity) | Lack of cross-resistance; potential for use in tenofovir-failed regimens |

| Thymidine (B127349) Analog Mutations (e.g., for Zidovudine) | EFdA remains highly active | Lack of cross-resistance |

Enzymatic Excision Mechanisms of Nucleoside Analogs from Nucleic Acid Primers

One of the two major mechanisms of resistance to NRTIs is the enzymatic removal of the chain-terminating nucleoside analog from the primer strand. nih.gov This process, known as nucleotide excision, is catalyzed by the reverse transcriptase itself through a pyrophosphorolysis reaction, which is the reverse of the polymerization step. nih.govplos.org In this reaction, a pyrophosphate donor, typically ATP in vivo, is used to remove the incorporated nucleoside monophosphate, thereby unblocking the primer and allowing DNA synthesis to resume. nih.govresearchgate.net Mutations associated with resistance to thymidine analogs like zidovudine (B1683550) (AZT) often enhance this excision capability. nih.gov

However, a key advantage of this compound derivatives like EFdA appears to be their ability to evade this resistance mechanism. Biochemical studies have shown that once the monophosphate of EFdA is incorporated into the nascent DNA chain, the resulting terminated primer is protected from excision. researchgate.netnih.gov This resistance to removal makes the chain termination effectively irreversible, contributing to the high potency of the compound. The structural features of EFdA, likely the 4'-ethynyl group, are thought to sterically hinder the RT enzyme from performing the excision reaction. This inherent stability against enzymatic removal means that resistance via enhanced excision, a common pathway for older NRTIs, is not a significant concern for EFdA. nih.gov

Alterations in Cellular Kinase Activity Leading to Reduced Phosphorylation

For this compound, like all nucleoside analogs, to become active, it must be phosphorylated by host cell kinases to its triphosphate form. nih.govyoutube.com This multi-step process typically involves initial phosphorylation to the monophosphate by a nucleoside kinase, followed by subsequent phosphorylations by other kinases to the diphosphate (B83284) and finally the active triphosphate metabolite. This active form then competes with natural deoxynucleoside triphosphates for incorporation by the viral polymerase.

A general mechanism of resistance to nucleoside analogs can involve alterations in these cellular activation pathways. nih.gov This can occur through the downregulation of the specific activating kinases or through mutations that decrease their enzymatic efficiency for the particular analog. nih.gov For instance, reduced activity of deoxycytidine kinase (dCK) is a known mechanism of resistance to several cytidine (B196190) and adenosine (B11128) analogs used in antiviral and anticancer therapies. nih.gov

While this is a well-established resistance mechanism for the broader class of nucleoside analogs, specific preclinical studies documenting resistance to this compound or its derivatives in viral models due to altered cellular kinase activity are not prominent in the available literature. The high potency of compounds like EFdA at picomolar concentrations suggests that the cellular phosphorylation process is highly efficient. nih.gov Nevertheless, the potential for resistance to emerge at the level of cellular activation remains a theoretical possibility that warrants consideration in long-term therapeutic strategies.

Future Research Directions and Unresolved Questions for 2 Fluoroadenosine

Strategies to Overcome Resistance in Preclinical Settings

A significant challenge in the development of nucleoside analogs like 2-fluoroadenosine is the potential for the development of resistance in target cells or organisms. Preclinical research is actively exploring strategies to circumvent these resistance mechanisms. One approach involves understanding the specific pathways through which resistance emerges. For instance, altered cellular uptake or metabolism of the nucleoside analog can lead to reduced efficacy. Research into this compound's activity has shown that it can be cleaved by E. coli purine (B94841) nucleoside phosphorylase (PNP) to the toxic agent 2-fluoroadenine (B1664080) (FAde), suggesting that resistance might involve changes in PNP activity or expression in relevant models medchemexpress.com.

Another strategy focuses on combination therapies, where this compound is used alongside other agents that can either inhibit resistance mechanisms or target alternative pathways essential for cell survival or pathogen replication. The development of novel nucleoside reverse transcriptase inhibitors (NRTIs) like 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a derivative with a fluorine atom at the 2' position, has shown potent activity against wild-type and drug-resistant HIV strains in preclinical studies. d-nb.infoasm.orgresearchgate.net The mechanism of action of EFdA, which involves chain termination and reduced excision by mutant reverse transcriptase, provides insights into how modifications can overcome specific resistance mutations like K65R in HIV. d-nb.info This highlights the potential for rational design of 2-FA derivatives or combination strategies based on the specific resistance mechanisms encountered in different preclinical models.

Further preclinical studies are needed to identify the precise mechanisms of resistance to this compound in various contexts, such as in cancer cells or against specific viruses or parasites where it shows activity. lookchem.comnih.govbiocrick.com This includes investigating alterations in nucleoside transporters, kinases responsible for phosphorylation, and enzymes involved in its degradation. Armed with this knowledge, researchers can develop targeted strategies, such as designing prodrugs that bypass transport issues or identifying co-treatments that inhibit the enzymes responsible for deactivation.

Approaches for Improving Selectivity and Potency in Research Models

Improving the selectivity and potency of this compound in research models is crucial to maximize its desired effects while minimizing off-target interactions. Selectivity refers to the compound's ability to preferentially affect target cells, enzymes, or pathways over others. Potency relates to the concentration required to achieve a biological effect.

One approach to enhance selectivity and potency involves structural modifications of the this compound molecule. The introduction of fluorine at the 2-position of the adenine (B156593) base is known to confer resistance to adenosine (B11128) deaminase (ADA), contributing to a longer half-life and potentially increased intracellular concentration of its active metabolites. nih.govmdpi.com Further modifications to the ribose sugar or the base can alter the compound's interaction with specific enzymes, such as kinases or polymerases, thereby influencing its activation, incorporation, and ultimately, its potency and selectivity towards a particular target. mdpi.comasm.org For example, 2'-deoxy-2'-fluorinated nucleosides have shown improved selectivity towards viral RNA-dependent RNA polymerases in some contexts. asm.org

Preclinical research utilizes various techniques to evaluate and improve selectivity and potency. These include in vitro enzyme assays to measure inhibition constants (Ki) or half-maximal effective concentrations (EC50) against target enzymes versus off-target ones. asm.orgnih.gov Cellular assays using different cell lines, including target and non-target cells, help assess differential toxicity and efficacy. asm.orgnih.gov Structure-activity relationship (SAR) studies, often guided by computational modeling and structural biology techniques like X-ray crystallography, are essential for understanding how specific modifications influence binding affinity and enzymatic interactions. researchgate.netoup.comresearchgate.netbiorxiv.org The development of fluorescent probes based on nucleoside structures also offers a tool for studying cellular uptake and distribution, which can inform strategies for improving selectivity. nih.gov

Future research will likely focus on the rational design of this compound analogs with improved pharmacokinetic and pharmacodynamic properties, aiming for enhanced accumulation in target tissues or cells and increased affinity for specific molecular targets in various disease models.

Development of Novel this compound Derivatives as Advanced Research Probes

The development of novel this compound derivatives extends beyond potential therapeutic agents; these modified compounds also serve as valuable research probes to investigate complex biological processes. By incorporating tags or labels onto the this compound scaffold, researchers can track its movement, identify its binding partners, and study its metabolic fate within living systems.

One area of development is the creation of fluorescently labeled this compound analogs. These probes can be used in microscopy and flow cytometry to visualize cellular uptake, distribution, and intracellular localization. nih.gov This provides crucial information about how the compound enters cells and where it exerts its effects.

Another avenue involves synthesizing this compound derivatives with modifications that facilitate the study of specific enzymatic pathways. For instance, analogs that can be selectively phosphorylated by certain kinases or incorporated into nucleic acids by specific polymerases can help elucidate the substrate specificity and activity of these enzymes in various biological contexts. mdpi.comasm.org The development of this compound 5'-diphosphoribose as a fluorinated analog of ADP-ribose highlights its potential as a probe for studying ADP-ribose metabolism and signaling, including enzyme inhibition studies and investigating cellular signaling pathways. ontosight.ai

Furthermore, the incorporation of isotopes like fluorine-18 (B77423) into this compound allows for its use in Positron Emission Tomography (PET) imaging. nih.gov This non-invasive technique can provide insights into the pharmacokinetics and tissue distribution of the compound in vivo, which is invaluable for preclinical and potentially clinical research.

Future efforts in this area will likely focus on developing increasingly sophisticated probes with improved specificity, sensitivity, and labeling strategies, enabling researchers to dissect the intricate molecular mechanisms underlying the biological effects of this compound and its interactions with cellular machinery.

Further Elucidation of Undiscovered Molecular Pathways and Targets

Despite research into nucleoside analogs, the full spectrum of molecular pathways and targets influenced by this compound and its metabolites is likely not yet completely understood. Future research aims to further elucidate these undiscovered interactions.

Given that this compound is metabolized intracellularly to its phosphorylated forms, including this compound triphosphate (F-ATP), it is plausible that these metabolites interfere with a range of ATP-dependent processes. nih.gov While interference with nucleic acid synthesis is a known mechanism for many nucleoside analogs, F-ATP could potentially impact other cellular activities that utilize ATP as an energy source or signaling molecule.

Research into the biological effects of this compound in different model systems, such as its inhibitory effect on lymphocyte-mediated cytolysis, suggests interactions with cellular pathways beyond just nucleic acid metabolism. nih.gov The observation that its inhibitory effect was potentiated by an inhibitor of cAMP phosphodiesterase and led to the formation of presumptive this compound 3':5'-monophosphate (F-cAMP) indicates potential involvement in cyclic nucleotide signaling pathways. nih.gov Further studies are needed to confirm the formation and role of F-cAMP and other potential cyclic nucleotide analogs derived from this compound.

Moreover, the interaction of this compound or its metabolites with protein targets other than those directly involved in nucleotide metabolism or nucleic acid synthesis warrants further investigation. Techniques such as activity-based protein profiling and pull-down assays using modified this compound probes could help identify novel protein binding partners and enzymatic targets. researchgate.net

Unresolved questions remain regarding the precise mechanisms by which this compound exerts its effects in various biological contexts, including its reported activity against certain parasites and its use in conjunction with enzymes like E. coli PNP in specific therapeutic strategies. medchemexpress.comlookchem.combiocrick.com A deeper understanding of these interactions at the molecular level is essential for optimizing its use as a research tool and evaluating its potential as a therapeutic agent.

Q & A

Q. What controls are essential for in vivo studies evaluating this compound’s cardioprotective effects?

- Methodological Answer : Include vehicle controls (saline/DMSO), adenosine receptor antagonists (e.g., ZM241385 for A2AAR), and positive controls (e.g., adenosine infusion). Monitor hemodynamic parameters (ECG, blood pressure) in ischemia-reperfusion models .

Q. How can researchers ensure reproducibility in this compound solubility studies across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.